molecular formula C18H19FN2O3 B244804 4-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide

4-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide

Cat. No. B244804
M. Wt: 330.4 g/mol
InChI Key: MQBRAPDPQMMCHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide, also known as LMK-235, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a selective inhibitor of the protein kinase CK1δ, which plays a crucial role in regulating cellular processes such as circadian rhythms, cell division, and DNA damage response.

Mechanism of Action

4-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide is a selective inhibitor of CK1δ, which is a serine/threonine protein kinase that plays a crucial role in regulating various cellular processes. CK1δ is involved in the regulation of circadian rhythms, DNA damage response, and cell division. 4-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide inhibits CK1δ by binding to the ATP-binding site of the enzyme, thereby preventing its activity. This inhibition of CK1δ activity leads to the modulation of various cellular processes, depending on the specific context.
Biochemical and Physiological Effects
4-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been shown to modulate various cellular processes, depending on the specific context. For example, it has been shown to regulate the stability of clock proteins in mammals, thereby modulating the circadian clock. 4-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has also been shown to inhibit the DNA damage response and cell division in cancer cells. Additionally, 4-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been shown to induce apoptosis in cancer cells by modulating the activity of various signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide in lab experiments is its selectivity for CK1δ. This allows researchers to specifically target this enzyme and study its role in various cellular processes. Additionally, 4-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been shown to have good bioavailability and pharmacokinetic properties, making it a potentially useful tool for in vivo studies. However, there are also some limitations associated with the use of 4-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide in lab experiments. For example, its low solubility in water can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for the study of 4-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide and its potential applications in scientific research. One area of interest is the role of CK1δ in regulating the circadian clock and its potential therapeutic applications in sleep disorders. Additionally, there is growing interest in the potential use of CK1δ inhibitors in cancer treatment, particularly in combination with other therapies. Finally, further studies are needed to fully understand the biochemical and physiological effects of 4-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide and its potential applications in various cellular processes.

Synthesis Methods

The synthesis of 4-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide involves several steps, starting with the reaction of 4-fluoro-3-nitrobenzoic acid with isobutyryl chloride to form 4-fluoro-3-nitrobenzoyl isobutyrate. This intermediate is then reduced to 4-fluoro-3-aminobenzoyl isobutyrate, which is subsequently reacted with 3-methoxyaniline to form the final product, 4-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide. The overall yield of this synthesis method is approximately 20%.

Scientific Research Applications

4-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been used extensively in scientific research to study the role of CK1δ in various cellular processes. For example, it has been shown to regulate the circadian clock in mammals by modulating the stability of clock proteins. 4-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has also been used to study the role of CK1δ in regulating the DNA damage response and cell division. Additionally, 4-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been used to investigate the potential therapeutic applications of CK1δ inhibition in cancer treatment.

properties

Molecular Formula

C18H19FN2O3

Molecular Weight

330.4 g/mol

IUPAC Name

4-fluoro-N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]benzamide

InChI

InChI=1S/C18H19FN2O3/c1-11(2)17(22)21-15-9-8-14(10-16(15)24-3)20-18(23)12-4-6-13(19)7-5-12/h4-11H,1-3H3,(H,20,23)(H,21,22)

InChI Key

MQBRAPDPQMMCHN-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)F)OC

Canonical SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)F)OC

Origin of Product

United States

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